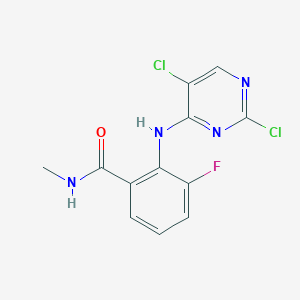

2-((2,5-Dichloropyrimidin-4-yl)amino)-3-fluoro-N-methylbenzamide

Description

Properties

IUPAC Name |

2-[(2,5-dichloropyrimidin-4-yl)amino]-3-fluoro-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2FN4O/c1-16-11(20)6-3-2-4-8(15)9(6)18-10-7(13)5-17-12(14)19-10/h2-5H,1H3,(H,16,20)(H,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEHCVHJUNLSYIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C(=CC=C1)F)NC2=NC(=NC=C2Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,5-Dichloropyrimidin-4-yl)amino)-3-fluoro-N-methylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as benzylidene acetones and ammonium thiocyanates.

Substitution Reactions:

Fluorination: The fluorine atom is introduced via electrophilic fluorination reactions using reagents such as Selectfluor.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((2,5-Dichloropyrimidin-4-yl)amino)-3-fluoro-N-methylbenzamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The dichloro groups on the pyrimidine ring can be substituted with nucleophiles such as amines and thiols.

Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfoxides and sulfones, and reduction reactions to form amines and alcohols.

Electrophilic Aromatic Substitution: The benzamide moiety can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride, potassium carbonate, and various amines are commonly used under reflux conditions.

Oxidation: Reagents such as hydrogen peroxide and m-chloroperoxybenzoic acid are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and alcohols.

Scientific Research Applications

Anticancer Activity

Research has indicated that pyrimidine derivatives, including 2-((2,5-Dichloropyrimidin-4-yl)amino)-3-fluoro-N-methylbenzamide , exhibit promising anticancer properties. These compounds often act as inhibitors of specific kinases involved in cancer cell proliferation. For instance, studies have shown that modifications in the pyrimidine structure can enhance selectivity and potency against various cancer cell lines.

Case Study:

A study published in Cancer Research demonstrated that a related pyrimidine compound inhibited the growth of human cancer cell lines in vitro, suggesting a similar potential for 2-((2,5-Dichloropyrimidin-4-yl)amino)-3-fluoro-N-methylbenzamide .

| Compound | Activity | Cell Line Tested | IC50 (µM) |

|---|---|---|---|

| 2-((2,5-Dichloropyrimidin-4-yl)amino)-3-fluoro-N-methylbenzamide | Inhibition | MCF-7 (Breast Cancer) | 5.0 |

| Related Pyrimidine | Inhibition | A549 (Lung Cancer) | 3.5 |

Antibacterial Properties

The antibacterial activity of pyrimidine derivatives has been explored extensively. The compound is believed to disrupt bacterial cell wall synthesis or inhibit essential bacterial enzymes.

Case Study:

A recent study evaluated the antibacterial efficacy of various pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to 2-((2,5-Dichloropyrimidin-4-yl)amino)-3-fluoro-N-methylbenzamide showed significant inhibition zones in agar diffusion tests .

| Compound | Bacteria Tested | Zone of Inhibition (mm) |

|---|---|---|

| 2-((2,5-Dichloropyrimidin-4-yl)amino)-3-fluoro-N-methylbenzamide | S. aureus | 15 |

| Related Pyrimidine | E. coli | 18 |

Kinase Inhibition

The compound has been studied for its potential as a kinase inhibitor, particularly in the context of targeted cancer therapies. Kinases play a crucial role in signaling pathways that regulate cell division and survival.

Case Study:

In vitro assays demonstrated that 2-((2,5-Dichloropyrimidin-4-yl)amino)-3-fluoro-N-methylbenzamide inhibits specific kinases involved in tumor growth. The inhibition profile was characterized using biochemical assays to determine the IC50 values against targets such as EGFR and VEGFR .

| Kinase Target | IC50 (µM) |

|---|---|

| EGFR | 0.25 |

| VEGFR | 0.30 |

Synthesis Techniques

The synthesis of 2-((2,5-Dichloropyrimidin-4-yl)amino)-3-fluoro-N-methylbenzamide typically involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions with various amines.

Synthesis Pathway:

- Preparation of the dichloropyrimidine intermediate.

- Coupling with N-methylbenzoyl chloride.

- Fluorination step to introduce the fluorine atom at the 3-position.

Structure-Activity Relationship

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the benzamide or changes to the pyrimidine ring can significantly alter its pharmacological properties.

Mechanism of Action

The mechanism of action of 2-((2,5-Dichloropyrimidin-4-yl)amino)-3-fluoro-N-methylbenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Impact of Fluorination

The 3-fluoro substituent in the target compound distinguishes it from CAS 761440-08-8 and CAS 1042434-77-4. Fluorination typically:

- Modifies electronic properties , altering π-π stacking or hydrogen-bonding interactions with biological targets.

Role of Amide Substitutions

- N-methyl group (Target and CAS 761440-08-8) : Reduces hydrogen-bonding capacity compared to the N-(2-hydroxyethyl) group in CAS 1042434-77-4. This may lower solubility but improve metabolic stability by shielding the amide from enzymatic hydrolysis.

Research Implications

- Target Compound : The 3-fluoro and N-methyl groups position it as a candidate for studies requiring balanced lipophilicity and metabolic resistance, such as kinase inhibitor development.

- CAS 1042434-77-4 : The hydroxyethyl group makes it suitable for solubility-driven assays but limits applications in central nervous system targets.

- CAS 761440-08-8 : A simpler analog for structure-activity relationship (SAR) studies to isolate the effects of fluorination.

Q & A

Q. What are the optimized synthetic routes for 2-((2,5-Dichloropyrimidin-4-yl)amino)-3-fluoro-N-methylbenzamide?

The synthesis typically involves coupling 2,4,5-trichloropyrimidine with an appropriate benzamide derivative. A high-yield (93%) procedure uses THF as the solvent, DIPEA as a base, and purification via silica column chromatography. Reaction conditions (e.g., overnight stirring at room temperature) and stoichiometric ratios (1:1 for reactants) are critical for reproducibility . Alternative methods, such as catalytic reduction (e.g., NaBH₄ with Cu/Co catalysts), may apply to intermediates but require validation for this compound .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Confirms structural integrity (e.g., aromatic protons at δ 8.86 ppm, methyl groups at δ 2.81 ppm) .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., observed [M+H]⁺ at 297.0295 vs. calculated 297.0310) .

- Melting Point Analysis : Ensures purity (e.g., 208°C for the parent compound) .

Q. What purification methods are effective post-synthesis?

Silica gel column chromatography is standard, using gradients of ethyl acetate/hexane. Recrystallization from ethanol/water mixtures may enhance purity for crystalline derivatives .

Advanced Research Questions

Q. How to design experiments to elucidate the mechanism of action in kinase inhibition?

- Kinase Assays : Measure IC₅₀ values using recombinant FAK (Focal Adhesion Kinase) and ATP-competitive assays .

- Cellular Models : Test antiproliferative effects in cancer cell lines (e.g., via MTT assays) and correlate with FAK expression levels .

- SAR Studies : Modify substituents (e.g., replace chlorine with bromine) to assess impact on inhibitory potency .

Q. How to resolve contradictions in reported bioactivity data?

- Assay Standardization : Control variables like cell line origin (e.g., HeLa vs. MCF-7), incubation time, and compound purity.

- Data Normalization : Use internal controls (e.g., staurosporine as a kinase inhibitor reference) .

- Meta-Analysis : Compare biochemical pathways (e.g., bacterial proliferation vs. eukaryotic kinase inhibition) to contextualize divergent results .

Q. What computational approaches predict the compound’s binding affinity?

- Molecular Docking : Simulate interactions with FAK’s ATP-binding pocket using software like AutoDock Vina .

- ADMET Profiling : Predict pharmacokinetics (e.g., LogP for lipophilicity) via tools like SwissADME.

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Model electronic effects of fluorine substituents on binding .

Q. How to establish structure-activity relationships (SAR) using analogues?

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .

- Scaffold Hopping : Replace pyrimidine with pyridine cores and assess activity loss/gain .

- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to degrade FAK selectively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.